m-PEG3-phosphonic acid

Description

BenchChem offers high-quality m-PEG3-phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG3-phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

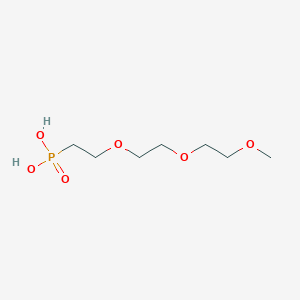

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQTUJZUDXJUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of m-PEG3-Phosphonic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-phosphonic acid is a heterobifunctional molecule that is playing an increasingly pivotal role in various fields of scientific research, most notably in materials science, nanomedicine, and drug discovery. This guide provides an in-depth overview of its core applications, supported by quantitative data and experimental insights. The unique molecular architecture of m-PEG3-phosphonic acid, which combines a short polyethylene (B3416737) glycol (PEG) chain with a phosphonic acid moiety, allows for the modification of surfaces to enhance biocompatibility and stability, the functionalization of nanoparticles for targeted therapies, and its use as a flexible linker in complex molecular constructs like PROTACs.

The phosphonic acid group serves as a robust anchor, forming strong coordinate bonds with a variety of metal oxide surfaces.[1] Concurrently, the methoxy-terminated PEG chain provides a hydrophilic and sterically hindering layer that can improve aqueous solubility, reduce non-specific protein adsorption, and prolong circulation times in biological systems.[2][3]

Core Applications in Research

The utility of m-PEG3-phosphonic acid and related PEG-phosphonic acid compounds stems from their ability to act as a versatile molecular bridge. Key areas of application include:

-

Surface Modification of Materials: The primary application is the surface functionalization of metal and metal oxide materials. The phosphonic acid group readily binds to surfaces such as iron oxide, titanium dioxide, aluminum oxide, and cerium oxide, creating a stable, covalently-grafted PEG layer.[2][4] This modification is critical for improving the biocompatibility of implants and sensors, and for preventing biofouling in various biomedical devices.[5] In the realm of energy storage, m-PEG phosphonic acid has been used to modify LLZO (lithium lanthanum zirconium oxide) surfaces in solid-state lithium metal batteries, leading to improved interfacial contact, enhanced cyclability, and higher ionic conductivity.[6]

-

Nanoparticle Engineering: A significant extension of surface modification is the functionalization of nanoparticles for biomedical applications.[2] PEGylated nanoparticles exhibit enhanced colloidal stability, preventing their aggregation in physiological conditions.[4] This "stealth" coating also reduces the formation of a protein corona, which can otherwise lead to rapid clearance by the immune system.[2] The result is a longer blood circulation lifetime, a crucial factor for nanoparticles used as drug delivery vehicles or imaging contrast agents.[7][8]

-

Drug Delivery and Bioconjugation: PEG-phosphonic acid derivatives serve as linkers in targeted drug delivery systems.[6][9] They can be covalently attached to therapeutic molecules, and the phosphonate (B1237965) group can either bind to a nanoparticle carrier or directly to tissues with high concentrations of metal ions, such as calcium in bone.[6][9] This allows for the specific delivery of drugs to target sites, minimizing off-target effects.

-

PROTAC Development: m-PEG3-phosphonic acid is specifically utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] The PEG linker provides the necessary spatial separation and flexibility between the target-binding and ligase-binding moieties.

-

Biomedical Imaging: The ability of the phosphonate group to chelate metal ions is leveraged in the development of contrast agents for medical imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).[6][9] By incorporating these molecules into nanoparticle-based contrast agents, researchers can achieve enhanced imaging resolution and longer imaging windows.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for PEG-phosphonic acid functionalized systems.

| Parameter | Value | Context | Reference |

| Molecular Weight | 228.18 g/mol | m-PEG3-phosphonic acid | [10] |

| PEG Grafting Density | 0.2–0.5 chains/nm² | On metal oxide nanoparticles for optimal stability and protein resistance. | [2][4] |

| PEG Layer Thickness | ~10 nm | For multi-phosphonic acid based PEG polymers on nanoparticles. | [2][4] |

| Blood Circulation Time | 250 minutes (half-life) | For iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers. | [7] |

| Zeta Potential Change | From -11.48 mV to -89.12 mV | For ZnO nanoparticles upon modification with perfluorinated phosphonic acids, indicating increased stability. | [12] |

Key Experimental Methodologies

Detailed experimental protocols are often specific to the substrate and the desired outcome. However, the general workflows for synthesis and characterization follow established chemical and analytical techniques.

Synthesis of PEG-Phosphonic Acids

A common route for synthesizing polymers with phosphonic acid groups is the Moedritzer-Irani reaction . This one-pot synthesis typically involves the reaction of an amine-terminated PEG with phosphorous acid and formaldehyde.

Example Protocol for a Bis(phosphonic acid)amino-terminated Polymer:

-

An amine-terminated polyether, phosphorous acid (H₃PO₃), and hydrochloric acid are combined in a three-necked flask.

-

The mixture is stirred and heated (e.g., at 100°C) for several hours.

-

A formalin solution (formaldehyde) is then slowly added to the reaction mixture.

-

The reaction is maintained at the elevated temperature for an extended period (e.g., 24 hours) to ensure completion.[13]

Surface Modification of Nanoparticles

The functionalization of metal oxide nanoparticles with PEG-phosphonic acid is typically achieved through a self-assembly process.

General Protocol for Nanoparticle Coating:

-

Synthesize or procure metal oxide nanoparticles (e.g., iron oxide).

-

Disperse the nanoparticles in a suitable solvent.

-

Add the PEG-phosphonic acid derivative to the nanoparticle dispersion.

-

Allow the mixture to react, often with stirring or sonication, for a set period to allow for the formation of the self-assembled monolayer on the nanoparticle surface.

-

Purify the functionalized nanoparticles by centrifugation and washing to remove any unbound PEG-phosphonic acid.

Characterization Techniques

A suite of analytical methods is employed to confirm the successful synthesis and functionalization.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the synthesized PEG-phosphonic acid derivatives (¹H, ³¹P NMR).[13] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of polymeric PEG derivatives.[13] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles before and after coating.[12] |

| Zeta Potential Measurement | To assess the surface charge and colloidal stability of the functionalized nanoparticles.[12] |

| Infrared Spectroscopy (IR) | To verify the attachment of the phosphonic acid group to the nanoparticle surface.[12] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states at the nanoparticle surface.[12] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (PEG) grafted onto the inorganic nanoparticle core.[12] |

Visualizing a Key Workflow and Molecular Structure

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 7. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]

- 8. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. precisepeg.com [precisepeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles [mdpi.com]

- 13. researchgate.net [researchgate.net]

m-PEG3-phosphonic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-phosphonic acid is a heterobifunctional molecule featuring a short polyethylene (B3416737) glycol (PEG) chain and a terminal phosphonic acid group. This unique structure imparts both hydrophilicity, due to the PEG linker, and a strong binding affinity for certain surfaces and materials through its phosphonic acid moiety. Its primary application lies in the field of drug discovery, particularly as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The m-PEG3-phosphonic acid linker plays a crucial role in bridging the target protein-binding ligand and the E3 ubiquitin ligase-recruiting ligand within a PROTAC molecule, influencing its solubility, cell permeability, and overall efficacy.

Chemical Structure and Properties

The chemical structure of m-PEG3-phosphonic acid consists of a methoxy-terminated triethylene glycol chain linked to a phosphonic acid group.

Physicochemical Properties

A summary of the known physicochemical properties of m-PEG3-phosphonic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers and safety data sheets, specific experimental values for properties like pKa and solubility are not widely published in peer-reviewed literature and should be considered as estimates.

| Property | Value | Source |

| Chemical Formula | C₇H₁₇O₆P | MedChemExpress[1] |

| Molecular Weight | 228.18 g/mol | MedChemExpress[1] |

| CAS Number | 96962-42-4 | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| pKa₁ (estimated) | ~2.4 | Based on ethylphosphonic acid[2][3] |

| pKa₂ (estimated) | ~8.0 | Based on ethylphosphonic acid[2][3] |

| Solubility | Soluble in water and some organic solvents like DMSO and methanol (B129727).[4] | General data for short-chain PEGs |

| Stability | Stable under recommended storage conditions (cool, well-ventilated area).[5] | DC Chemicals[5] |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[5] | DC Chemicals[5] |

Synthesis and Characterization

General Synthetic Approach

The synthesis of m-PEG3-phosphonic acid likely involves a multi-step process, starting from commercially available m-PEG3-alcohol. A generalized workflow is depicted in the following diagram.

Caption: A plausible synthetic route for m-PEG3-phosphonic acid.

Experimental Protocols

Note: The following are generalized protocols and would require optimization for the specific synthesis of m-PEG3-phosphonic acid.

1. Halogenation of m-PEG3-alcohol:

-

To a solution of m-PEG3-alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, a halogenating agent (e.g., phosphorus tribromide) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude m-PEG3-halide.

2. Arbuzov Reaction:

-

The crude m-PEG3-halide is reacted with an excess of triethyl phosphite (B83602) at elevated temperature.

-

The reaction is monitored for the disappearance of the starting halide by TLC or gas chromatography.

-

Excess triethyl phosphite is removed by distillation under reduced pressure to yield diethyl (m-PEG3)phosphonate.

3. Hydrolysis to Phosphonic Acid:

-

The diethyl (m-PEG3)phosphonate is dissolved in an anhydrous solvent (e.g., dichloromethane).

-

Trimethylsilyl bromide (TMSBr) is added, and the mixture is stirred at room temperature.

-

After the reaction is complete, the solvent and excess TMSBr are removed under reduced pressure.

-

The residue is then treated with methanol or water to hydrolyze the silyl (B83357) ester and yield the final product, m-PEG3-phosphonic acid.

-

Purification is typically achieved by column chromatography on silica (B1680970) gel.

Characterization

The structure and purity of the synthesized m-PEG3-phosphonic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence of the methoxy (B1213986) and ethylene (B1197577) glycol protons and the protons on the carbon adjacent to the phosphorus atom.

-

¹³C NMR would show the characteristic signals for the PEG backbone and the carbon atom bonded to phosphorus.

-

³¹P NMR is a crucial technique to confirm the presence of the phosphonic acid group, which would appear as a single resonance at a characteristic chemical shift.[6]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Role in PROTAC Drug Development

The primary application of m-PEG3-phosphonic acid is as a flexible and hydrophilic linker in the construction of PROTACs.

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. m-PEG3-phosphonic acid|96962-42-4|MSDS [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Derivation of m-PEG3-Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis of methoxy-poly(ethylene glycol)-3-phosphonic acid (m-PEG3-phosphonic acid), a versatile heterobifunctional linker. This molecule is of significant interest in drug development and material science, particularly for its application in Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of metal oxides[1][2][3]. The phosphonic acid moiety serves as a robust anchor to surfaces, while the methoxy-PEG tail imparts hydrophilicity and offers a point for further chemical modification.

This guide details a reliable two-step synthetic pathway, provides comprehensive experimental protocols, and presents expected reaction parameters in a clear, tabular format for ease of use by researchers.

Synthetic Pathway Overview

The synthesis of m-PEG3-phosphonic acid is efficiently achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) diester via the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry[1][4][5]. This is followed by a straightforward acid-catalyzed hydrolysis to yield the final phosphonic acid product[6][7].

The logical workflow begins with the commercially available m-PEG3-alcohol (1-(2-(2-methoxyethoxy)ethoxy)ethan-2-ol). This starting material is first converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution by a trialkyl phosphite[8][9]. The resulting phosphonate ester is then dealkylated under acidic conditions to afford the target molecule.

Data Presentation: Reagents and Conditions

The following tables summarize the key quantitative data and reaction conditions for the successful synthesis of m-PEG3-phosphonic acid.

Table 1: Reagents and Conditions for Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |

|---|---|---|---|---|---|

| 1a | Tosylation | m-PEG3-OH, p-Toluenesulfonyl chloride, Pyridine | Dichloromethane (B109758) (DCM) | 0 to Room Temp. | 12 - 16 |

| 1b | Michaelis-Arbuzov | m-PEG3-Tosylate, Triethyl phosphite (B83602) | Neat (No Solvent) | 140 - 160 | 4 - 8 |

| 2 | Hydrolysis | Diethyl m-PEG3-Phosphonate, Conc. HCl (aq) | Water | Reflux (~110) | 6 - 12 |

Table 2: Product Yield and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance | Key Characterization |

|---|---|---|---|---|---|

| m-PEG3-Tosylate | C₁₅H₂₄O₆S | 336.41 | >90% | Colorless Oil | ¹H NMR, ¹³C NMR |

| Diethyl m-PEG3-Phosphonate | C₁₁H₂₅O₆P | 284.28 | 75 - 85% | Colorless Oil | ¹H NMR, ³¹P NMR |

| m-PEG3-Phosphonic Acid | C₇H₁₇O₆P | 228.18 | >95% | Viscous Oil or Solid | ¹H NMR, ³¹P NMR, MS |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of Diethyl m-PEG3-Phosphonate

Part A: Tosylation of m-PEG3-alcohol (m-PEG3-OH)

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add m-PEG3-alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add pyridine (1.5 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.). Maintain the temperature at 0°C during addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (aq), saturated sodium bicarbonate (aq) solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield m-PEG3-tosylate as an oil. The product is typically used in the next step without further purification.

Part B: Michaelis-Arbuzov Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine the m-PEG3-tosylate (1.0 eq.) from the previous step with an excess of triethyl phosphite (3.0 to 5.0 eq.).

-

Reaction: Heat the neat mixture to 140-160°C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl tosylate byproduct by vacuum distillation. The remaining crude oil is the desired diethyl m-PEG3-phosphonate.

Protocol 2: Hydrolysis to m-PEG3-Phosphonic Acid

-

Reaction Setup: To the crude diethyl m-PEG3-phosphonate (1.0 eq.) in a round-bottom flask, add an excess of concentrated hydrochloric acid (e.g., 12 M HCl).

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-12 hours. The dealkylation progress can be monitored by the disappearance of the ethyl signals in ¹H NMR.

-

Isolation: After cooling to room temperature, remove the water and excess HCl under reduced pressure. To ensure complete removal of water, the residue can be co-evaporated with toluene. The final product, m-PEG3-phosphonic acid, is typically obtained as a viscous, colorless oil or a waxy solid.

Derivation and Applications

The m-PEG3-phosphonic acid molecule is a versatile building block. Its primary applications stem from its bifunctional nature:

-

Surface Modification: The phosphonic acid group exhibits a high affinity for various metal oxide surfaces (e.g., iron oxide, titanium dioxide, zirconium phosphate)[3][5][10]. This allows for the PEGylation of nanoparticles, quantum dots, and other materials to improve their stability in biological media, reduce non-specific binding, and enhance biocompatibility.

-

Bioconjugation and PROTACs: While the phosphonic acid serves as an anchor, the terminal methoxy (B1213986) group can be replaced with other functional groups (e.g., amine, azide, alkyne) in the initial PEG starting material. This allows for the conjugation of the phosphonic acid linker to biomolecules or its incorporation into more complex architectures like PROTACs, where it can link a target-binding ligand to an E3 ligase ligand[4].

The derivatization logic is illustrated in the diagram below, showing how different functionalized PEGs can be used to create a variety of phosphonic acid linkers for diverse applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. US2683168A - Preparation of organo phosphonyl chlorides - Google Patents [patents.google.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]

- 9. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 10. US5420328A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]

The Role of PEG Linkers in PROTAC Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. While initially viewed as a simple spacer, the linker, particularly those based on polyethylene (B3416737) glycol (PEG), is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the mechanism of action of PEG-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

Core Principles: The Multifaceted Role of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility. These characteristics are instrumental in overcoming some of the inherent challenges of PROTAC design, such as their typically high molecular weight and lipophilicity, which can adversely affect solubility and cell permeability.

Improving Physicochemical Properties: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the aqueous solubility of PROTAC molecules.[1] This is crucial for formulation, bioavailability, and overall drug-like properties. By modulating the length of the PEG chain, researchers can fine-tune the topological polar surface area (TPSA) and lipophilicity of the PROTAC, striking a balance between solubility and the ability to traverse cellular membranes.[2]

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a smaller, less polar molecule to the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[1][3] However, excessive PEGylation can lead to a decrease in permeability, necessitating empirical optimization for each PROTAC system.[1]

Orchestrating the Ternary Complex: The primary mechanistic role of the linker is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[3] The length and flexibility of the PEG linker are paramount in this process.

-

Optimal Length is Key: A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex. Conversely, an excessively long linker can lead to an entropic penalty upon binding and may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer, a phenomenon known as the "hook effect".[4][5] The optimal linker length is therefore highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[4]

-

Flexibility and Cooperativity: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ternary complex formation.[3] An optimized linker can facilitate favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and a more stable ternary complex.[3]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker has been shown to have a profound impact on both of these parameters.

| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | 0 | < 500 | > 90 | [6] |

| BRD4 | CRBN | 1 | > 5000 | < 20 | [6] |

| BRD4 | CRBN | 2 | > 5000 | < 20 | [6] |

| BRD4 | CRBN | 4 | < 500 | > 90 | [6] |

| BRD4 | VHL | 0 | ~10 | > 95 | [6] |

| BRD4 | VHL | 1 | ~20 | > 95 | [6] |

| BRD4 | VHL | 2 | ~50 | > 90 | [6] |

| BRD4 | VHL | 4 | ~100 | ~80 | [6] |

| BTK | CRBN | 3 (NC-1) | 2.2 | 97 | [7] |

| BTK | CRBN | 5 (IR-1) | 11.2 | 97 | [7] |

| BTK | CRBN | 9 (IR-2) | 12.3 | 97 | [7] |

Table 1: Illustrative data showing the impact of PEG linker length on the degradation of BRD4 and BTK. Note that the optimal linker length can vary significantly between different E3 ligases for the same target protein.

| PROTAC Component | Linker (Number of PEG units) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| VHL Ligand Analog | N/A | 8.6 | [8] |

| VHL-based PROTAC | 3 | 0.6 | [8] |

| VHL-based PROTAC | 4 | < 0.1 | [8] |

| AR-VHL PROTAC | 4 | 0.01 | [9] |

| AR-CRBN PROTAC | 4 | 0.02 | [9] |

Table 2: Representative data on the effect of PEG linker length on the cell permeability of PROTACs, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA). Generally, increasing the number of PEG units can lead to a decrease in passive permeability.

Visualizing the Mechanism and Workflow

To better understand the complex processes involved in PROTAC-mediated protein degradation and development, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship governing linker length and efficacy.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aragen.com [aragen.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. PAMPA | Evotec [evotec.com]

- 9. forum.graphviz.org [forum.graphviz.org]

An In-depth Technical Guide to Polyethylene Glycol Phosphonate Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of polyethylene (B3416737) glycol (PEG) phosphonate (B1237965) linkers, covering their synthesis, properties, and applications in the fields of bioconjugation and drug delivery. It is intended to be a valuable resource for researchers and professionals involved in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to PEG Phosphonate Linkers

Polyethylene glycol (PEG) linkers are widely utilized in biomedical research to connect two or more molecules, leveraging PEG's desirable properties such as hydrophilicity, biocompatibility, and low immunogenicity.[1][2][3] These linkers can enhance the solubility and stability of conjugated molecules, prolong their circulation time in the bloodstream, and reduce the likelihood of an immune response.[2][4]

Phosphonate-functionalized PEG linkers are a specific class of these molecules that incorporate a phosphonate group (-PO(OR)2). This functional group imparts unique characteristics, most notably a strong affinity for metal ions and metal oxide surfaces.[5] This property makes PEG phosphonate linkers particularly useful for surface modification of nanoparticles and for targeting tissues with high calcium concentrations, such as bone or certain tumor microenvironments.[5] Furthermore, the phosphonate moiety can be engineered to be part of a cleavable or non-cleavable linker system, allowing for controlled release of therapeutic payloads.[6][7]

Synthesis and Properties

The synthesis of heterobifunctional PEG phosphonate linkers typically involves a multi-step process starting from a PEG diol. One terminus of the PEG is functionalized with a protected phosphonate group, while the other end is modified to incorporate a reactive handle for conjugation to a biomolecule, such as an N-hydroxysuccinimide (NHS) ester for reaction with amines or a maleimide (B117702) for reaction with thiols.[8][9][10]

Physicochemical Properties

The inclusion of the PEG chain significantly influences the physicochemical properties of the resulting conjugate. Key properties that can be modulated include:

-

Solubility: The hydrophilic nature of the PEG backbone enhances the aqueous solubility of hydrophobic drugs.[3]

-

Stability: PEG phosphonate linkers exhibit tunable hydrolytic stability. The hydrolysis of phosphonate esters is influenced by pH and temperature, with increased rates under both acidic and basic conditions.[1][11] Generally, maintaining a neutral pH (around 7) is recommended to minimize premature cleavage.[1] Steric hindrance around the phosphonate ester can also significantly slow the rate of hydrolysis.[1]

-

Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which reduces its renal clearance and leads to a longer circulation half-life.[2]

Quantitative Data on PEG Phosphonate Linker Properties

The following tables summarize key quantitative data related to the properties of PEG phosphonate linkers.

| Property | Value | Conditions | Reference(s) |

| Hydrolytic Half-life | |||

| Poly(ethylene methyl phosphonate) | ~4 hours | pH 7.4 | [12] |

| Poly(diethyl phosphonate) | > 1 week | pH 7.4 | [12] |

| Synthesis Yields | |||

| Benzyl Phosphonate Synthesis | 85-95% | Room Temperature, 6h | [13] |

| Alkyl Trisphosphonate Synthesis | 64-86% | - | [14] |

| NMR Characterization Data | ||

| Functional Group | ¹H NMR Chemical Shift (ppm) | Solvent |

| PEG backbone (O-CH₂-CH₂-O) | ~3.6 | CDCl₃ |

| PEG hydroxyl (-CH₂-OH) | ~4.56 | DMSO-d₆ |

| Phosphonate Linker (-CH₂-P(O)(OEt)₂) | Varies | CDCl₃ |

| ³¹P NMR Chemical Shift (ppm) | ||

| Diethyl Phosphonate Ester | Varies | CDCl₃ |

Note: Specific chemical shifts will vary depending on the exact structure of the PEG phosphonate linker.

Applications in Drug Development

PEG phosphonate linkers are integral components in the design of sophisticated drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the cancer cell.[4] PEG phosphonate linkers can be designed to be cleavable under the specific conditions of the tumor microenvironment or within the lysosome of a cancer cell (e.g., acidic pH or presence of specific enzymes).[2][6][15]

Signaling Pathway for ADC Action

Caption: Mechanism of action for an antibody-drug conjugate.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16] The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[16] PEG linkers are frequently used in PROTAC design to enhance solubility and cell permeability.[16][17]

Logical Workflow for PROTAC Design and Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. purepeg.com [purepeg.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. purepeg.com [purepeg.com]

- 7. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]

- 8. mdpi.com [mdpi.com]

- 9. heterobifunctional pegs [jenkemusa.com]

- 10. researchgate.net [researchgate.net]

- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 14. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

m-PEG3-phosphonic acid molecular formula and weight

An In-Depth Technical Guide on m-PEG3-Phosphonic Acid

Introduction

m-PEG3-phosphonic acid is a chemical compound that integrates a short polyethylene (B3416737) glycol (PEG) chain with a phosphonic acid functional group. This structure imparts unique properties, making it a valuable component in biomedical and materials science research. The PEG portion enhances solubility and biocompatibility, while the phosphonic acid group provides a strong binding affinity for metal oxides and ions. These characteristics have led to its use in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs), for surface modification of materials, and in the development of drug delivery systems and diagnostic agents.[1][2][3]

Core Molecular Data

The fundamental molecular properties of m-PEG3-phosphonic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H17O6P | [4] |

| Molecular Weight | 228.18 g/mol | [4] |

| CAS Number | 96962-42-4 |

General Synthetic Approaches

Key Synthetic Protocol: Hydrolysis of Dialkyl Phosphonates

A prevalent method for preparing phosphonic acids is the hydrolysis of their corresponding dialkyl phosphonate (B1237965) esters.[5]

-

Acidic Hydrolysis : The dialkyl phosphonate precursor is refluxed with a concentrated solution of a strong acid, such as hydrochloric acid (HCl), for several hours. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or NMR). Upon completion, the product is isolated, often through crystallization or precipitation, and purified.[5]

-

McKenna Procedure : This two-step method is an alternative to strong acid hydrolysis.

-

Step 1 : The dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (TMSBr). This reaction forms a silylated intermediate.

-

Step 2 : The intermediate is then treated with methanol (B129727) (methanolysis) to yield the final phosphonic acid product. This method is often preferred for substrates that are sensitive to harsh acidic conditions.[5]

-

References

An In-depth Technical Guide to the Core Features of Short-Chain PEG Phosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and key properties of short-chain Poly(ethylene glycol) (PEG) phosphonic acids. These heterobifunctional molecules are of significant interest in the fields of drug delivery, biomaterials, and nanotechnology due to their unique combination of a hydrophilic, biocompatible PEG chain and a strongly binding phosphonic acid headgroup.

Physicochemical Properties

Short-chain PEG phosphonic acids possess a range of tunable properties that are dependent on the length of the PEG chain. The phosphonic acid moiety imparts a strong binding affinity for metal oxide surfaces, while the PEG chain provides aqueous solubility and stealth properties.[1][2]

Data Summary

The following tables summarize key quantitative data for short-chain PEG phosphonic acids. It is important to note that specific values can vary depending on the exact molecular weight of the PEG chain and the experimental conditions.

| Property | Typical Value Range | Notes |

| Molecular Weight | 200 - 2000 g/mol | Refers to the entire short-chain PEG phosphonic acid molecule. Commercial sources often provide a range (e.g., 500-600 g/mol ).[2] |

| pKa₁ | 1.1 - 2.3 | The first dissociation constant of the phosphonic acid group. This value is influenced by the electronic environment. |

| pKa₂ | 5.3 - 7.2 | The second dissociation constant of the phosphonic acid group.[3] |

| Solubility | High in water and many polar organic solvents.[4] Insoluble in nonpolar hydrocarbons.[4] | PEG itself is highly soluble in water and polar organic solvents like acetone (B3395972) and alcohols.[4] The phosphonic acid group further enhances aqueous solubility. Polyethylene (B3416737) glycol can also exhibit characteristics of a weak organic solvent.[5] |

| Binding Affinity | High for metal oxide surfaces (e.g., Fe₃O₄, TiO₂, Al₂O₃). | The phosphonate (B1237965) group forms strong coordinate bonds with metal ions on the surface, often in a bidentate or tridentate fashion.[6] This binding is generally stronger than that of carboxylate groups. |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of short-chain PEG phosphonic acids. Below are representative methodologies based on literature precedents.

Synthesis of Methoxy-PEG-Phosphonic Acid

This protocol describes a common two-step synthesis of a monofunctional methoxy-PEG-phosphonic acid, often starting from a commercially available methoxy-PEG-alcohol.

Step 1: Tosylation of mPEG-OH

-

Materials: Methoxy-PEG-alcohol (mPEG-OH), p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA to the solution, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Wash the reaction mixture sequentially with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG (mPEG-OTs).

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: Arbuzov Reaction and Hydrolysis

-

Materials: mPEG-OTs, triethyl phosphite (B83602), trimethylsilyl (B98337) bromide (TMSBr), methanol (B129727).

-

Procedure:

-

Heat mPEG-OTs with an excess of triethyl phosphite at 120-140 °C under an inert atmosphere for several hours.

-

Monitor the reaction by ¹H NMR until the disappearance of the tosyl signals.

-

Remove the excess triethyl phosphite under high vacuum to yield the diethyl phosphonate ester of mPEG.

-

Dissolve the diethyl phosphonate ester in anhydrous DCM and cool to 0 °C.

-

Add TMSBr dropwise and stir the reaction at room temperature overnight.

-

Evaporate the solvent and excess TMSBr under reduced pressure.

-

Add methanol to the residue and stir for 1-2 hours to hydrolyze the silyl (B83357) ester.

-

Remove the methanol under reduced pressure to yield the final product, methoxy-PEG-phosphonic acid.

-

Mandatory Visualizations

Synthesis Workflow for Methoxy-PEG-Phosphonic Acid

Nanoparticle Surface Functionalization Workflow

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and purity of short-chain PEG phosphonic acids.[7]

-

¹H NMR: Used to confirm the presence of the PEG backbone (characteristic broad peak around 3.6 ppm), the terminal methoxy (B1213986) group (singlet around 3.3 ppm for mPEG), and protons adjacent to the phosphonate group.[7][8] The integration of these signals can be used to estimate the degree of functionalization and the molecular weight of the PEG chain.[7] It is important to note that ¹³C satellite peaks can complicate the interpretation of ¹H NMR spectra of PEGylated compounds.[7]

-

³¹P NMR: Provides a distinct signal for the phosphonic acid group, confirming its presence and providing information about its chemical environment.

-

¹³C NMR: Can be used to further confirm the structure by identifying the carbon atoms in the PEG backbone and the terminal groups.

Experimental Protocol for NMR Characterization:

-

Sample Preparation: Dissolve a small amount of the purified short-chain PEG phosphonic acid in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). DMSO-d₆ can be particularly useful as the hydroxyl peak of any unreacted PEG starting material appears at a distinct and stable chemical shift.[8]

-

Data Acquisition: Acquire ¹H, ³¹P, and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assess the degree of functionalization. Compare the chemical shifts to literature values for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of short-chain PEG phosphonic acids and to separate them from starting materials and byproducts.[]

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It can be used to determine the molecular weight distribution of the PEGylated product.

-

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This technique can be effective for separating the more polar PEG phosphonic acid from less polar starting materials.

Experimental Protocol for HPLC Analysis:

-

Column Selection: For SEC, a column with a suitable pore size for the molecular weight range of the short-chain PEG is chosen (e.g., Zenix® SEC-300). For RP-HPLC, a C18 column is commonly used.[10]

-

Mobile Phase: For SEC, an aqueous buffer such as phosphate-buffered saline (PBS) is typically used. For RP-HPLC of PEGylated compounds, a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate, is employed.[10][11]

-

Detection: Since PEG and its derivatives often lack a UV chromophore, a universal detector such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is required.[][12]

-

Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.22 µm or 0.45 µm filter before injection.

-

Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram to assess purity and determine the retention time of the product.

Applications

The unique properties of short-chain PEG phosphonic acids make them valuable in a variety of applications:

-

Surface Modification of Metal Oxides: The strong binding of the phosphonic acid group to metal oxides like iron oxide, titanium dioxide, and aluminum oxide allows for the creation of stable, hydrophilic, and biocompatible surfaces.[13][14] This is particularly useful for preventing protein adsorption and improving the in-vivo performance of implantable devices and nanoparticles.[15]

-

Drug Delivery: As components of drug delivery systems, they can be used to functionalize nanoparticles or liposomes, providing a "stealth" layer that prolongs circulation time and can be further modified with targeting ligands.[1]

-

Diagnostics and Imaging: The phosphonate group can chelate metal ions, enabling the development of contrast agents for imaging techniques such as MRI and PET.[13]

Bifunctional Short-Chain PEG Phosphonic Acids

In addition to monofunctional PEG phosphonic acids, bifunctional derivatives with another reactive group at the other end of the PEG chain (e.g., carboxyl, amine, or azide) are also of great interest.[16][17] These molecules allow for the covalent attachment of drugs, targeting moieties, or other functional molecules while still retaining the ability to bind to metal oxide surfaces. The synthesis of these heterobifunctional PEGs often involves protecting group chemistry to selectively modify each end of the PEG chain.[16]

References

- 1. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 2. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. precisepeg.com [precisepeg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]

- 17. WO2005123139A1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]

Theoretical applications of m-PEG3-phosphonic acid in nanomedicine

An In-depth Technical Guide to the Theoretical Applications of m-PEG3-Phosphonic Acid in Nanomedicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical applications of methoxy-tri(ethylene glycol)-phosphonic acid (m-PEG3-phosphonic acid) in the field of nanomedicine. We will delve into its core functionalities, present quantitative data from related systems, provide detailed experimental protocols, and visualize key processes and concepts.

m-PEG3-phosphonic acid is a heterobifunctional molecule designed for the surface modification of nanomaterials. Its utility in nanomedicine stems from the distinct roles of its two key chemical moieties:

-

The Phosphonic Acid Group (-PO(OH)₂): This group serves as a robust anchor to various inorganic surfaces. It forms strong coordination bonds with metal oxides, making it an ideal choice for functionalizing nanoparticles such as superparamagnetic iron oxide nanoparticles (SPIONs), titanium dioxide (TiO₂), and cerium oxide (CeO₂)[1][2][3]. Crucially, the phosphonic acid group has a very high affinity for hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone[4][5]. This property is exploited for targeted drug delivery to skeletal tissues[6][7][8]. The binding mechanism involves the formation of a stable, layered structure of the phosphonate-calcium salt on the hydroxyapatite surface[9][10].

-

The Methoxy-PEG3 Group (m-(OCH₂CH₂)₃-): The short polyethylene (B3416737) glycol (PEG) chain confers several critical properties to the nanoparticle:

-

Stealth Properties: The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of plasma proteins (opsonization). This helps the nanoparticles evade recognition and clearance by the mononuclear phagocyte system (MPS), significantly extending their circulation half-life in the bloodstream[11][12].

-

Colloidal Stability: The PEG chains prevent the aggregation of nanoparticles in physiological solutions, which is essential for in vivo applications[3][13].

-

Biocompatibility: PEG is a well-established biocompatible polymer, and its presence on the nanoparticle surface generally reduces toxicity[14][15].

-

Key Applications in Nanomedicine

The unique properties of m-PEG3-phosphonic acid make it a versatile tool for several nanomedical applications.

Surface Functionalization of Nanoparticles

The primary application is the stable, hydrophilic coating of inorganic nanoparticles for systemic administration. This is a foundational step for creating nanocarriers for imaging and therapeutic agents. Multi-phosphonic acid PEG copolymers have been shown to provide superior long-term stability (months) compared to their mono-phosphonic counterparts[3][13].

Logical Workflow: Nanoparticle Surface Functionalization

The following diagram illustrates the general workflow for modifying a nanoparticle surface with m-PEG3-phosphonic acid.

Caption: Workflow for nanoparticle surface modification.

Bone-Targeted Drug Delivery

The high affinity of the phosphonic acid moiety for hydroxyapatite makes it an excellent targeting ligand for bone tissue. Nanoparticles functionalized with PEG-phosphonic acid can be loaded with therapeutic agents for diseases such as osteoporosis or bone cancer, delivering the payload specifically to the site of action and reducing systemic toxicity[5][6][7].

Signaling Pathway: Mechanism of Bone Targeting

This diagram illustrates the mechanism by which a PEG-phosphonic acid-coated nanoparticle targets bone tissue after systemic administration.

References

- 1. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nanoparticles for the treatment of osteoporosis [aimspress.com]

- 6. Bone Targeting Nanoparticles for the Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 9. Chemical interaction of phosphoric acid ester with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 15. A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing m-PEG3-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties.[1] The m-PEG3-phosphonic acid linker offers a unique functional group for conjugation, providing an alternative to the more common carboxylic acid or amine functionalities. The phosphonic acid moiety can engage in different types of chemical transformations, potentially offering advantages in terms of reaction conditions and stability of the resulting linkage.

This document provides detailed protocols and application notes for the synthesis of PROTACs using the m-PEG3-phosphonic acid linker, with a focus on a representative PROTAC targeting the BRD4 protein.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a BRD4-Targeting PROTAC using m-PEG3-phosphonic acid

This section details a representative protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4). The synthesis involves the conjugation of the BRD4 ligand, (+)-JQ1, to the von Hippel-Lindau (VHL) E3 ligase ligand via the m-PEG3-phosphonic acid linker.

Overall Synthetic Workflow

The synthesis is a multi-step process that involves the functionalization of the warhead and the E3 ligase ligand, followed by their conjugation to the m-PEG3-phosphonic acid linker. A key step is the formation of a phosphonoamidate bond between the phosphonic acid and an amine-functionalized component.

Caption: Representative synthetic workflow for a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of JQ1-PEG3-phosphonic acid Intermediate

This protocol describes the amide coupling of the JQ1-carboxylic acid derivative to an amine-functionalized PEG3-phosphonic acid linker.

Materials:

| Reagent/Solvent | Molar Equivalent |

| JQ1-carboxylic acid | 1.0 |

| Amine-PEG3-phosphonic acid | 1.1 |

| HATU | 1.2 |

| DIPEA | 2.0 |

| Anhydrous DMF | - |

Procedure:

-

Dissolve JQ1-carboxylic acid (1.0 eq) and amine-PEG3-phosphonic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the JQ1-PEG3-phosphonic acid intermediate.

Protocol 2: Synthesis of the Final PROTAC via Phosphonoamidate Coupling

This protocol details the direct mono-amidation of the JQ1-PEG3-phosphonic acid intermediate with an amine-functionalized VHL ligand. This method utilizes triphenylphosphine (B44618) (PPh3) and diisopropyl azodicarboxylate (DIAD) for the coupling reaction.

Materials:

| Reagent/Solvent | Molar Equivalent |

| JQ1-PEG3-phosphonic acid | 1.0 |

| VHL-amine | 1.2 |

| PPh3 | 1.5 |

| DIAD | 1.5 |

| Anhydrous DCM | - |

| DBU (optional) | 2.0 |

Procedure:

-

Dissolve JQ1-PEG3-phosphonic acid (1.0 eq) and VHL-amine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM). If solubility is an issue, the addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) can facilitate dissolution in non-polar solvents.

-

Add triphenylphosphine (PPh3) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Characterization Data

The synthesized PROTAC should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Method | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of JQ1, the PEG linker, and the VHL ligand. |

| ¹³C NMR | Peaks corresponding to the carbons of all three components. |

| ³¹P NMR | A characteristic peak for the phosphonoamidate phosphorus atom. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the molecular formula of the final PROTAC. |

| Purity (HPLC) | >95% |

Biological Evaluation Protocols

The efficacy of the newly synthesized PROTAC is assessed by its ability to induce the degradation of the target protein, BRD4.

Protocol 3: Western Blot Analysis of BRD4 Degradation

This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate a relevant cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Quantitative Degradation Data

The following table summarizes representative degradation data for BRD4-targeting PROTACs, providing an expected range of potency.

| Parameter | Description | Representative Value |

| DC₅₀ | Half-maximal degradation concentration | 1 - 50 nM |

| Dₘₐₓ | Maximum degradation | > 90% |

Signaling Pathway

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene expression. By degrading BRD4, the synthesized PROTAC can modulate downstream signaling pathways involved in cancer cell proliferation and survival.

Caption: Role of BRD4 in gene transcription and its inhibition by a PROTAC.

Conclusion

The m-PEG3-phosphonic acid linker represents a valuable tool for the synthesis of PROTACs, offering an alternative conjugation handle with the potential for unique chemical and biological properties. The protocols outlined in this application note provide a framework for the rational design and synthesis of novel protein degraders. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Functionalization of Nanoparticles with m-PEG3-Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability. PEGylation imparts a hydrophilic "stealth" layer to the nanoparticle surface, which can reduce protein adsorption, minimize aggregation, and prolong systemic circulation time.[1] The choice of anchoring group to attach the PEG chain to the nanoparticle is critical for the stability of the coating. Phosphonic acids have emerged as highly effective anchoring moieties for metal oxide nanoparticles, such as iron oxide and titanium oxide, due to their strong binding affinity.[2]

This document provides detailed application notes and protocols for the functionalization of nanoparticles with methoxy-terminated tri-ethylene glycol phosphonic acid (m-PEG3-phosphonic acid). This short-chain PEG linker offers a balance between hydrophilicity and a minimal increase in hydrodynamic size, which can be advantageous for certain drug delivery applications. These guidelines are intended for researchers, scientists, and drug development professionals working on the design and fabrication of advanced nanomedicines.

Quantitative Data Summary

The successful functionalization of nanoparticles with m-PEG3-phosphonic acid can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables summarize typical data obtained before and after functionalization of iron oxide nanoparticles (IONPs).

Table 1: Physicochemical Characterization of m-PEG3-Phosphonic Acid Functionalized Iron Oxide Nanoparticles (IONPs)

| Parameter | Bare IONPs | m-PEG3-Phosphonic Acid Functionalized IONPs |

| Hydrodynamic Diameter (nm) | 93 - 226 nm[3] | Increase of 10 - 50 nm from bare IONPs |

| Zeta Potential (mV) | +21 mV to -32 mV[3] | Shift towards neutral, typically -5 mV to -15 mV |

| Polydispersity Index (PDI) | < 0.3 | < 0.2 |

| PEG Grafting Density (chains/nm²) | N/A | 0.2 - 0.5[2] |

Table 2: Impact of Functionalization on Drug Delivery Potential

| Parameter | Bare IONPs | m-PEG3-Phosphonic Acid Functionalized IONPs |

| Drug Loading Capacity (w/w %) | Varies with drug | Generally maintained or slightly decreased |

| In Vitro Drug Release (e.g., at 24h) | Varies with drug | Can be modulated by the PEG layer |

| Stability in Biological Media (e.g., PBS with 10% FBS) | Prone to aggregation | Significantly improved stability |

| Cellular Uptake | Varies | Can be tailored by the PEG layer |

Experimental Protocols

This section provides a detailed protocol for the functionalization of pre-synthesized oleic acid-coated iron oxide nanoparticles with m-PEG3-phosphonic acid via a ligand exchange reaction.

Protocol 1: Synthesis of m-PEG3-Phosphonic Acid

This protocol is an adapted procedure for the synthesis of a short-chain PEG-phosphonic acid.

Materials:

-

m-PEG3-OH (methoxy-tri(ethylene glycol))

-

Triethyl phosphite (B83602)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Trimethylsilyl (B98337) bromide (TMSBr)

-

Methanol (B129727), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Phosphonylation:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve m-PEG3-OH (1 equivalent) and triethyl phosphite (1.2 equivalents) in anhydrous DCM.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl phosphonate (B1237965) ester.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

-

Hydrolysis to Phosphonic Acid:

-

Dissolve the purified diethyl phosphonate ester (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add trimethylsilyl bromide (TMSBr) (3 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Add anhydrous methanol to the residue and stir for 2 hours to complete the hydrolysis.

-

Evaporate the solvent to yield the final product, m-PEG3-phosphonic acid.

-

Characterize the product by ¹H NMR and ³¹P NMR spectroscopy.

-

Protocol 2: Functionalization of Iron Oxide Nanoparticles

Materials:

-

Oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., toluene (B28343) or hexane)

-

m-PEG3-phosphonic acid

-

Chloroform (B151607) or Tetrahydrofuran (THF)

-

Deionized (DI) water

-

Magnetic separator or centrifuge

Procedure:

-

Ligand Exchange Reaction:

-

Disperse the oleic acid-coated IONPs (e.g., 10 mg) in 5 mL of chloroform or THF.

-

In a separate vial, dissolve m-PEG3-phosphonic acid (e.g., 50 mg) in 5 mL of chloroform or THF.

-

Add the m-PEG3-phosphonic acid solution to the IONP dispersion. The molar ratio of the phosphonic acid to the surface iron atoms should be in large excess.

-

Sonicate the mixture for 15-30 minutes to ensure homogeneity.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

-

Purification of Functionalized Nanoparticles:

-

After the reaction, add an excess of a non-solvent for the functionalized nanoparticles, such as hexane, to precipitate the particles.

-

Collect the nanoparticles using a strong magnet or by centrifugation (e.g., 10,000 rpm for 30 minutes).

-

Discard the supernatant containing unbound m-PEG3-phosphonic acid and displaced oleic acid.

-

Wash the nanoparticle pellet with ethanol three times to remove any remaining impurities.

-

Finally, wash the pellet with DI water three times.

-

Resuspend the purified m-PEG3-phosphonic acid functionalized IONPs in DI water or a suitable buffer for storage and further use.

-

Protocol 3: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential:

-

Instrumentation: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

-

Procedure:

-

Disperse the functionalized nanoparticles in DI water or a buffer of known pH and ionic strength.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

-

Measure the zeta potential to assess the surface charge.

-

-

Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful functionalization.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Procedure:

-

Acquire FTIR spectra of the bare nanoparticles, m-PEG3-phosphonic acid, and the functionalized nanoparticles.

-

-

Expected Outcome: The appearance of characteristic peaks for the P-O and C-O-C stretches of the PEG-phosphonic acid on the nanoparticle spectrum confirms the presence of the coating.

3. Thermogravimetric Analysis (TGA):

-

Procedure:

-

Heat the dried nanoparticle samples under a controlled atmosphere and measure the weight loss as a function of temperature.

-

-

Expected Outcome: The weight loss corresponding to the decomposition of the organic coating can be used to quantify the amount of m-PEG3-phosphonic acid grafted onto the nanoparticle surface.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for m-PEG3-phosphonic acid in Creating Self-Assembled Monolayers on Metal Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of m-PEG3-phosphonic acid offer a robust and versatile method for the surface modification of a wide range of metal oxides. The phosphonic acid headgroup provides a strong, covalent-like bond to metal oxide surfaces such as titanium dioxide (TiO₂), indium tin oxide (ITO), aluminum oxide (Al₂O₃), and zinc oxide (ZnO), ensuring the long-term stability of the monolayer. The short tri(ethylene glycol) (PEG3) chain passivates the surface, rendering it resistant to non-specific protein adsorption and cellular adhesion. This property is of paramount importance in the development of advanced biomedical devices, diagnostic platforms, and drug delivery systems.

These application notes provide detailed protocols for the formation and characterization of m-PEG3-phosphonic acid SAMs on metal oxide surfaces, along with key quantitative data and visualizations to guide researchers in their effective application.

Key Applications

The unique properties of m-PEG3-phosphonic acid SAMs make them suitable for a variety of applications in research and drug development:

-

Creation of Non-Fouling Surfaces: The PEG chains form a hydrophilic barrier that effectively prevents the non-specific adsorption of proteins, cells, and other biomolecules. This is critical for improving the signal-to-noise ratio in biosensors and for enhancing the biocompatibility of medical implants.

-

Platform for Biosensor Development: By preventing non-specific binding, m-PEG3-phosphonic acid SAMs create a clean background for the specific immobilization of capture probes (e.g., antibodies, aptamers) in various biosensing formats.

-

Surface Modification of Drug Delivery Vehicles: Metal oxide nanoparticles functionalized with these SAMs exhibit enhanced stability in biological media and reduced uptake by the reticuloendothelial system, leading to improved circulation times for targeted drug delivery.

-

Modulation of Cell-Surface Interactions: The bio-inert nature of the PEGylated surface can be used to control and study cell adhesion, migration, and differentiation in cell culture experiments.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid SAMs on different metal oxide surfaces. While specific values for m-PEG3-phosphonic acid may vary depending on the substrate and process parameters, these values, derived from studies on similar short-chain PEG phosphonic acids and alkylphosphonic acids, provide a useful reference.

Table 1: Water Contact Angle Measurements

| Metal Oxide Substrate | Unmodified Surface (°) | After m-PEG3-phosphonic acid SAM Formation (°) |

| Titanium Dioxide (TiO₂) | 20 - 40 | 50 - 70 |

| Indium Tin Oxide (ITO) | 30 - 50 | 55 - 75 |

| Aluminum Oxide (Al₂O₃) | 15 - 35 | 45 - 65 |

| Silicon Dioxide (SiO₂) | 10 - 30 | 40 - 60 |

Table 2: Ellipsometric Thickness of SAMs

| Phosphonic Acid Molecule | Metal Oxide Substrate | Typical Thickness (nm) |

| Short-chain PEG-phosphonic acid | Titanium Dioxide (TiO₂) | 1.0 - 2.0 |

| Short-chain PEG-phosphonic acid | Indium Tin Oxide (ITO) | 1.0 - 2.0 |

| Short-chain PEG-phosphonic acid | Silicon Dioxide (SiO₂) | 1.0 - 2.0 |

Table 3: Stability of Phosphonic Acid SAMs

| Metal Oxide Substrate | Condition | Observation |

| Aluminum Oxide (Al₂O₃) | Aqueous environment | High stability.[1] |

| Titanium Dioxide (TiO₂) | Ambient air | Stable for extended periods. |

| Indium Tin Oxide (ITO) | Biological media | Good stability, crucial for biosensor applications. |

Experimental Protocols

Protocol 1: Formation of m-PEG3-phosphonic acid SAMs on Titanium Dioxide (TiO₂) Surfaces

This protocol describes the formation of a dense and stable m-PEG3-phosphonic acid self-assembled monolayer on a titanium dioxide surface.

Materials:

-

Titanium dioxide substrates (e.g., sputtered films on silicon wafers, or bulk titania)

-

m-PEG3-phosphonic acid

-

Anhydrous ethanol (B145695) or isopropanol (B130326)

-

Deionized (DI) water (18.2 MΩ·cm)

-